molecular formula C14H12N4O9 B11952890 Ethyl 4-pyridinecarboxylate picrate CAS No. 113194-31-3

Ethyl 4-pyridinecarboxylate picrate

Cat. No.: B11952890
CAS No.: 113194-31-3
M. Wt: 380.27 g/mol
InChI Key: WBKUBNNPSXCNPK-UHFFFAOYSA-N
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Description

Ethyl 4-pyridinecarboxylate picrate: is a chemical compound that combines the ester of 4-pyridinecarboxylic acid with picric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-pyridinecarboxylate picrate typically involves the esterification of 4-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ethyl 4-pyridinecarboxylate is then reacted with picric acid to form the picrate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-pyridinecarboxylate picrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The picrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-pyridinecarboxylate picrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-pyridinecarboxylate picrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in biological processes.

    Pathways: Modulating signaling pathways or metabolic processes to achieve desired effects.

Comparison with Similar Compounds

Ethyl 4-pyridinecarboxylate picrate can be compared with other similar compounds, such as:

    Ethyl 4-pyridinecarboxylate: The parent ester without the picrate group.

    4-Pyridinecarboxylic acid: The carboxylic acid precursor.

    Picric acid: The picrate component.

Uniqueness: this compound is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

113194-31-3

Molecular Formula

C14H12N4O9

Molecular Weight

380.27 g/mol

IUPAC Name

ethyl pyridine-4-carboxylate;2,4,6-trinitrophenol

InChI

InChI=1S/C8H9NO2.C6H3N3O7/c1-2-11-8(10)7-3-5-9-6-4-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,2H2,1H3;1-2,10H

InChI Key

WBKUBNNPSXCNPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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